2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate
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Overview
Description
2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate is a chemical compound with a unique structure that includes a diazonium group, a methoxy group, and an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate typically involves the diazotization of 5-methoxy-1-oxo-1H-inden-3-ol. This process can be carried out using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt . The reaction is generally performed in an aqueous medium to ensure the stability of the diazonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides, leading to the formation of substituted indenones.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide or sodium hydroxide under mild conditions.
Coupling Reactions: Often use phenols or anilines in the presence of a base such as sodium acetate.
Reduction Reactions: Commonly employ reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substituted Indenones: Formed through nucleophilic substitution.
Azo Dyes: Resulting from azo coupling reactions.
Amines: Produced via reduction of the diazonium group.
Scientific Research Applications
2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its role in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-methyl-1H-inden-3-olate
- 2-Diazonio-1,3-indanedione
Uniqueness
2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate is unique due to the presence of the methoxy group, which can influence its reactivity and stability. This structural feature distinguishes it from other diazonium compounds and can lead to different chemical behaviors and applications.
Properties
CAS No. |
115044-20-7 |
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Molecular Formula |
C10H6N2O3 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-diazo-5-methoxyindene-1,3-dione |
InChI |
InChI=1S/C10H6N2O3/c1-15-5-2-3-6-7(4-5)10(14)8(12-11)9(6)13/h2-4H,1H3 |
InChI Key |
JORFLVDZOCKQTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=[N+]=[N-])C2=O |
Origin of Product |
United States |
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